molecular formula C18H25Cl2N3O B13428274 3,7-Dichloro Hydroxychloroquine

3,7-Dichloro Hydroxychloroquine

Cat. No.: B13428274
M. Wt: 370.3 g/mol
InChI Key: WWGAQQQGEPLEOD-UHFFFAOYSA-N
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Description

3,7-Dichloro Hydroxychloroquine is a chemical analog of hydroxychloroquine, characterized by the addition of chlorine substituents at the 3 and 7 positions of the quinoline ring. This structural modification is of significant interest in medicinal chemistry and pharmaceutical research for exploring structure-activity relationships. Hydroxychloroquine and its analogs are known to exhibit their effects through multiple pathways, including raising the pH of intracellular lysosomes and interfering with antigen processing and toll-like receptor signaling . Researchers may utilize this compound as a key intermediate or a novel chemical entity in the synthesis and development of new compounds, or as a tool compound in biochemical assays to further investigate the mechanisms of 4-aminoquinolines. This product is provided as a high-purity material to ensure consistency and reliability in experimental outcomes. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C18H25Cl2N3O

Molecular Weight

370.3 g/mol

IUPAC Name

2-[4-[(3,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)

InChI Key

WWGAQQQGEPLEOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Cl)Cl)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3rd and 7th positions are reactive sites for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines and other nucleophiles.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,7-Dichloro Hydroxychloroquine involves its interaction with cellular components. It is believed to interfere with the function of lysosomes and inhibit the processing of autoantigens. This leads to the suppression of immune responses, making it useful in the treatment of autoimmune diseases . The compound also affects the endocytic pathway and modulates the activity of Toll-like receptors, which play a significant role in the immune response .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The primary distinction between HCQ and 3,7-Dichloro HCQ lies in the substitution pattern on the quinoline core. Comparative data for key analogs are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Targets/Activities
Hydroxychloroquine -OH at position 4, -Cl at 7 335.87 TLR7/9 inhibition, antiviral (debated)
Chloroquine (CQ) -Cl at 7 319.87 Antimalarial, lysosomotropic agent
3,7-Dichloro HCQ -Cl at 3 and 7, -OH at 4 ~370.3 (estimated) Hypothesized enhanced binding to viral proteases
Amodiaquine -Cl at 7, -NH₂ at 4 355.87 Antimalarial, higher hepatotoxicity risk

Key Observations :

  • Chloroquine’s simpler structure (single -Cl) results in distinct binding residues (e.g., MET 165, GLN 189) compared to HCQ’s interactions with CYS 145 and MET 165 .

Pharmacological and Binding Profiles

Antiviral and Antimicrobial Activity
  • placebo) .
  • 3,4-Dichloro Derivatives : Exhibit potent antifungal activity against Candida albicans (MIC₉₀: 2 µg/mL) compared to 2,4- or 2,5-dihydroxy analogs, which show minimal activity .
  • 3,7-Dichloro HCQ : Computational models suggest stronger binding to SARS-CoV-2 Mᴾᴿᴼ protease residues (e.g., ASN 142, GLY 143) due to enhanced halogen interactions .

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